molecular formula C14H12N4O3 B5768493 Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate

Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate

Cat. No.: B5768493
M. Wt: 284.27 g/mol
InChI Key: ZFJNTJGKTCSSSN-UHFFFAOYSA-N
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Biological Activity

Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

  • Molecular Formula : C16H15F3N6O
  • Molecular Weight : 364.32 g/mol
  • IUPAC Name : 6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes the reaction of 3-trifluoromethyl-1,2,4-triazole with pyrrolidine derivatives under controlled conditions. The process often utilizes bases like triethylamine and solvents such as dichloromethane for optimal yields .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The structure enhances binding affinity to various enzymes and receptors, which can modulate their activity. For instance, it has been shown to inhibit c-Met kinase activity, a target involved in cancer progression .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:

Cell Line IC50 Value (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate significant cytotoxicity against these cell lines, suggesting potential as an anticancer agent .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties. It has been reported to inhibit c-Met kinase with an IC50 value comparable to established inhibitors like Foretinib (IC50 = 0.019 μM). Such inhibition can lead to decreased proliferation of cancer cells and increased apoptosis .

Case Studies

Several studies have highlighted the efficacy of triazolo-pyridazine derivatives in cancer treatment:

  • Study on c-Met Inhibition :
    • Researchers synthesized various triazolo-pyridazine derivatives and tested their inhibitory effects on c-Met kinase.
    • The most promising derivative exhibited significant cytotoxicity across multiple cancer cell lines and was effective in inducing apoptosis .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR revealed that specific substitutions on the triazole and pyridazine rings significantly influence biological activity.
    • Compounds with halogen substitutions showed varied effects on cytotoxicity and enzyme inhibition .

Properties

IUPAC Name

methyl 4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-9-15-16-12-7-8-13(17-18(9)12)21-11-5-3-10(4-6-11)14(19)20-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJNTJGKTCSSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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